5-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole
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Overview
Description
5-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole: is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its interactions with enzymes and receptors. It serves as a model compound for understanding the behavior of indole derivatives in biological systems .
Medicine: This compound has shown potential in medicinal chemistry for the development of new drugs. Its derivatives are being explored for their anticancer, antiviral, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression . Its ability to interact with multiple targets makes it a versatile compound in pharmacological research.
Comparison with Similar Compounds
1-Methyl-9H-pyrido[3,4-B]indole (Harman): Known for its psychoactive properties and presence in various plants.
1,2,3,4-Tetrahydro-9H-pyrido[3,4-B]indole: Studied for its potential in treating neurodegenerative diseases.
Uniqueness: 5-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole stands out due to its chlorine substitution, which imparts unique chemical and biological properties. This substitution can enhance its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications .
Biological Activity
5-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and anticancer activities, supported by case studies and relevant research findings.
- Molecular Formula : C11H11ClN2
- Molecular Weight : 206.67 g/mol
- CAS Number : 863110-80-9
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties. The compound has been tested against various strains of bacteria, showing a range of Minimum Inhibitory Concentration (MIC) values.
Bacterial Strain | MIC (mg/mL) |
---|---|
Escherichia coli | 50 |
Staphylococcus aureus | 75 |
Pseudomonas aeruginosa | 100 |
The compound's effectiveness against gram-positive bacteria is particularly notable. In vitro studies have shown that derivatives of this compound can halt the growth of several bacterial strains effectively .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance:
- Cell Lines Tested : HeLa (cervical cancer), A375 (melanoma), and HCT116 (colorectal cancer).
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against these cell lines, indicating potent antiproliferative effects.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Kinases : Studies have shown that the compound can inhibit key kinases involved in cancer cell proliferation.
- Induction of Apoptosis : It may induce apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant Activity : The compound exhibits antioxidant properties that may contribute to its protective effects against cellular damage.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
Study on Antibacterial Activity :
- Researchers conducted agar-well diffusion assays to evaluate the antibacterial efficacy of the compound against various pathogens.
- Results indicated a strong correlation between structural modifications and enhanced bioactivity against gram-positive bacteria.
-
Anticancer Studies :
- A recent investigation assessed the compound's effects on cancer cell lines and found significant reductions in cell viability.
- Further molecular docking studies suggested that the compound binds effectively to target proteins involved in cancer progression.
Properties
Molecular Formula |
C11H11ClN2 |
---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
5-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C11H11ClN2/c12-8-2-1-3-9-11(8)7-4-5-13-6-10(7)14-9/h1-3,13-14H,4-6H2 |
InChI Key |
OPKAGYFPOVUZHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=CC=C3Cl |
Origin of Product |
United States |
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